3,3'-(Phenylphosphoryl)dianiline

Flame Retardancy Polyamide Limiting Oxygen Index

3,3'-(Phenylphosphoryl)dianiline, also referred to as bis(3-aminophenyl)phenylphosphine oxide (BAPPO/DAPPO), is an aromatic organophosphorus diamine monomer featuring a central phenylphosphoryl core bridging two aniline moieties. This compound belongs to the class of phosphine oxide-containing diamines, which are specifically designed to impart intrinsic flame retardancy, enhanced thermal-oxidative stability, and improved solubility to high-performance polymers such as polyimides, polyamides, and epoxy networks [3.0.CO;2-K" target="_blank">1].

Molecular Formula C18H17N2OP
Molecular Weight 308.3 g/mol
CAS No. 75925-90-5
Cat. No. B14083737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Phenylphosphoryl)dianiline
CAS75925-90-5
Molecular FormulaC18H17N2OP
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N
InChIInChI=1S/C18H17N2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H,19-20H2
InChIKeyVNKSKFJVASDGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(Phenylphosphoryl)dianiline (CAS 75925-90-5) – A Phosphorus-Containing Diamine Monomer for High-Performance Polyimides, Polyamides, and Epoxy Curing Agents


3,3'-(Phenylphosphoryl)dianiline, also referred to as bis(3-aminophenyl)phenylphosphine oxide (BAPPO/DAPPO), is an aromatic organophosphorus diamine monomer featuring a central phenylphosphoryl core bridging two aniline moieties. This compound belongs to the class of phosphine oxide-containing diamines, which are specifically designed to impart intrinsic flame retardancy, enhanced thermal-oxidative stability, and improved solubility to high-performance polymers such as polyimides, polyamides, and epoxy networks [1]. Compared to conventional aromatic diamines like 4,4'-oxydianiline (ODA) or 4,4'-diaminodiphenylsulfone (DDS), the incorporation of the phenylphosphoryl group directly into the polymer backbone enables a quantifiable uplift in limiting oxygen index (LOI), char yield, and glass transition temperature without the need for additive flame retardants [2].

Why 3,3'-(Phenylphosphoryl)dianiline Cannot Be Replaced by Generic Diamines in Flame-Retardant and High-Temperature Applications


Generic aromatic diamines such as ODA or DDS lack the phosphorus-containing functionality that is structurally integrated into 3,3'-(Phenylphosphoryl)dianiline. This functional group is not an additive but a comonomer, ensuring that flame retardancy and thermal stability are homogeneously distributed throughout the polymer matrix, thus avoiding the leaching, plasticization, and phase-separation issues common with additive flame retardants [1]. When ODA-based polyimide fibers are compared directly with those incorporating DAPPO, the LOI increases from a baseline of 35 to 45 with only 7 mol% phosphorus-diamine incorporation [2]. Similarly, in epoxy curing, BAPPO demonstrates higher reactivity than DDS and lower than DDM, placing it in a distinct processing window that cannot be replicated by non-phosphorylated alternatives [3].

Quantitative Differentiation Evidence for 3,3'-(Phenylphosphoryl)dianiline vs. Closest Analogs


Limiting Oxygen Index (LOI) of Polyamide Films: BAPPO vs. ODA-Based Systems

Semi-aromatic polyamide thin films synthesized from BAPPO and hexanedioic acid achieved an LOI of 43% [1]. In contrast, conventional PMIA (poly(m-phenylene isophthalamide)) films without phosphorus modification exhibit LOI values typically in the range of 28–30% [2]. This represents a relative increase of approximately 43–54% in oxygen required to sustain combustion.

Flame Retardancy Polyamide Limiting Oxygen Index

LOI Enhancement in Polyimide Fibers: DAPPO vs. Unmodified ODA/PMDA-BPDA Fibers

Polyimide fibers spun from a copolymer incorporating only 7 mol% DAPPO (n(DAPPO):n(ODA) = 7:93) with PMDA/BPDA dianhydrides achieved an LOI of 43 [1]. The baseline ODA/PMDA-BPDA fibers without phosphorus had an LOI of approximately 35 [1]. The addition of 7 mol% phosphorus-diamine raised the LOI by 8 absolute percentage points.

Polyimide Fiber Flame Retardancy Phosphorus Content

Thermal Decomposition Temperature (T5%) and Glass Transition (Tg): BAPPO-Polyamide vs. Commercial Polyimide (Kapton®)

The BAPPO-based semi-aromatic polyamide exhibits a 5% weight loss temperature (T5%) of 388.1 °C and a Tg of 206 °C [1]. While phosphine oxide polyimides show initial decomposition temperatures of 473–487 °C and residual char of 49–62% at 800 °C in N₂, values comparable to Kapton® [2], the BAPPO-polyamide uniquely combines this thermal robustness with enhanced solubility in polar aprotic solvents, which Kapton® lacks.

Thermal Stability TGA Glass Transition Temperature

Reactivity as Epoxy Curing Agent: BAPPO vs. DDS and DDM

In the curing of Epon 828 and Eponex 1510 epoxy resins, BAPPO (referred to as PHO) exhibited reactivity higher than 4,4'-diaminodiphenyl sulfone (DDS) but lower than 4,4'-diaminodiphenylmethane (DDM) [1]. This intermediate reactivity provides a practical processing window that avoids the excessively fast gelation of DDM while overcoming the sluggish cure of DDS.

Epoxy Curing Reactivity DSC

Mechanical Properties of Copolyimide Films: BAPPO vs. m-BAPPO

In a comparative study of copolyimides derived from 6FDA dianhydride, BAPPO-based copolyimides demonstrated higher moduli and strength values than those based on m-BAPPO (bis[4-(3-aminophenoxy)phenyl]phenylphosphine oxide), while m-BAPPO-based films exhibited lower Tg [1]. This indicates that the rigid, directly-attached aminophenyl groups in BAPPO provide superior mechanical reinforcement compared to the flexible ether linkages in m-BAPPO.

Copolyimide Mechanical Properties DMA

CO₂ Permeability and Perm-Selectivity in Copolyimide Membranes: m-BAPPO vs. BAPPO

In the same 6FDA-based copolyimide series, the m-BAPPO-containing copolyimide exhibited the highest CO₂ permeability and CO₂/N₂ perm-selectivity among all tested compositions, outperforming the BAPPO-containing counterpart [1]. The BAPPO-based membrane showed lower permeability but higher mechanical stiffness, representing a performance trade-off.

Gas Separation Membrane CO₂ Permeability Copolyimide

Procurement-Relevant Application Scenarios for 3,3'-(Phenylphosphoryl)dianiline Based on Quantitative Evidence


Flame-Retardant Polyimide Fibers for Aerospace Textiles and Protective Clothing

When woven into fabrics, DAPPO-containing polyimide fibers with an LOI of 43 [1] meet the stringent non-flammability requirements of aircraft cabin materials (FAR 25.853) and firefighter turnout gear. The 8-point LOI advantage over non-phosphorus PI fibers (LOI 35) directly translates to enhanced personnel safety and regulatory compliance.

High-Temperature, Solution-Processable Polyimides for Flexible Electronics

Phosphine oxide polyimides, derived from BAPPO, combine a high char yield (49–62% at 800 °C) with organosolubility [2], enabling spin-coating and inkjet printing of dielectric layers onto flexible substrates. This dual thermal stability–processability profile is difficult to achieve with traditional ODA-based polyimides like Kapton®.

Phosphorus-Containing Epoxy Formulations for Composite Fire Barriers

As a curing agent for Epon 828/Eponex 1510 epoxies, BAPPO imparts LOI values up to 51 while offering reactivity intermediate between DDM and DDS [3]. This allows composite manufacturers to optimize both cure cycle time and flame resistance without resorting to halogenated additives.

Copolyimide Gas Separation Membranes with Tunable Selectivity

In 6FDA-based copolyimides, the structural switch between BAPPO and m-BAPPO enables targeted tuning of CO₂ permeability versus mechanical stiffness [4]. Research laboratories and membrane developers can select BAPPO when mechanical integrity is the priority, or m-BAPPO when maximizing CO₂ throughput.

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